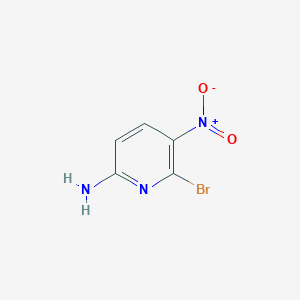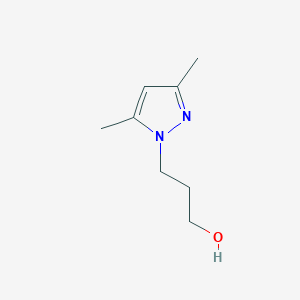
6-Bromo-5-nitropyridin-2-amine
Vue d'ensemble
Description
6-Bromo-5-nitropyridin-2-amine, also known as 6-Bromo-5-nitropyridine-2-amine or 6-Bromo-5-nitropyridine-2-amine, is an organic compound with the molecular formula C6H4BrN3O. It is an important intermediate in the synthesis of a variety of organic compounds, and has a wide range of applications in the chemical and pharmaceutical industries.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Large-Scale Synthesis and Oxidation Processes : A study by Agosti et al. (2017) explored the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation on a large scale. This process highlighted the challenges of achieving high purity and reproducibility in lab trials, which were overcome by developing robust reaction conditions and safety boundaries for large-scale production (Agosti et al., 2017).
Ligand Synthesis for Coordination Chemistry : Charbonnière et al. (2002) described the synthesis of flexible polydentate ligands incorporating 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. This work involved optimizing a Krohnke protocol followed by radical bromination and functionalization processes to produce multifunctionalized bipyridine ligands, demonstrating the compound's versatility in synthesizing complex ligands for potential applications in coordination chemistry (Charbonnière et al., 2002).
Computational Chemistry and Material Science
- Computational Studies on Molecular Properties : Arulaabaranam et al. (2021) conducted computational calculations to assess the molecular structure and energy of 5-bromo-3-nitropyridine-2-carbonitrile, a related compound, using DFT/B3LYP methods. This study included analyses of molecular electrostatic potential, frontier molecular orbitals, and topology, providing insights into the reactivity and potential applications of such molecules in material science (Arulaabaranam et al., 2021).
Reaction Mechanisms and Novel Reactions
- Novel Nitro-group Migration : Yao et al. (2005) discovered an unexpected nitro-group migration when reacting 3-bromo-4-nitropyridine with amine, leading to the formation of products through a rearrangement mechanism. This study provides valuable insights into the reactivity of nitropyridine derivatives and opens new pathways for synthesizing compounds with rearranged nitro groups (Yao et al., 2005).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.37 , which could influence its distribution within the body. More detailed studies are needed to fully understand the pharmacokinetics of this compound.
Analyse Biochimique
Biochemical Properties
6-Bromo-5-nitropyridin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used to study hydrogen-bonding patterns in cocrystals . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can affect the stability and activity of the biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes and proteins, thereby altering cellular responses and metabolic activities . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and other interactions with proteins and nucleic acids is crucial for its mechanism of action . These interactions can modulate the activity of target molecules, resulting in various biochemical and cellular outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through specific pathways, leading to the formation of metabolites that may have distinct biological activities . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s availability and effectiveness in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
6-bromo-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICIBOPCHOCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516056 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84487-05-8 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)









